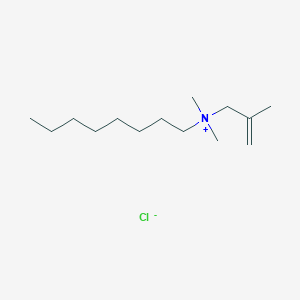
N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride: is a quaternary ammonium compound. It is known for its unique structure, which includes a long alkyl chain and a reactive allyl group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Quaternization: The resulting tertiary amine is then quaternized with octyl chloride to form the final quaternary ammonium compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Polymerization: The allyl group allows the compound to participate in polymerization reactions, forming homopolymers and copolymers.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and hydroxides.
Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are often used in polymerization reactions.
Major Products:
Scientific Research Applications
Chemistry:
Surfactants: Used as surfactants in detergents and cleaning agents due to its ability to lower surface tension.
Polymer Science: Utilized in the synthesis of polymers for water treatment and other industrial applications.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form micelles and other structures.
Industry:
Water Treatment: Used in water treatment processes to remove impurities and contaminants.
Textile Industry: Applied in textile processing as a softening and conditioning agent.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
N,N-Dimethyl-N-(prop-2-en-1-yl)octan-1-aminium chloride: Similar structure but lacks the methyl group on the allyl chain.
N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)hexan-1-aminium chloride: Similar but with a shorter alkyl chain.
Uniqueness:
Properties
CAS No. |
620609-41-8 |
|---|---|
Molecular Formula |
C14H30ClN |
Molecular Weight |
247.85 g/mol |
IUPAC Name |
dimethyl-(2-methylprop-2-enyl)-octylazanium;chloride |
InChI |
InChI=1S/C14H30N.ClH/c1-6-7-8-9-10-11-12-15(4,5)13-14(2)3;/h2,6-13H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
HYPMJKMEYQSZJK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC(=C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















